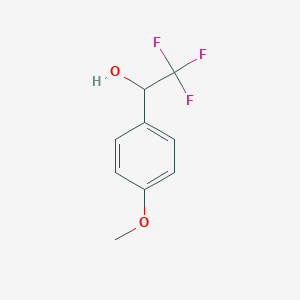

2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 55523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3O2/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5,8,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCAYQVHHKRKRLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00288381 | |

| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-27-5 | |

| Record name | 4-Methoxy-α-(trifluoromethyl)benzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1737-27-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 55523 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001737275 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1737-27-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55523 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00288381 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthetic routes for obtaining 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a key building block in pharmaceutical and materials science. This document details experimental protocols, presents quantitative data for comparative analysis, and visualizes the synthetic pathways.

Introduction

This compound is a fluorinated organic compound of significant interest due to the unique properties conferred by the trifluoromethyl group, such as enhanced metabolic stability, lipophilicity, and binding affinity in bioactive molecules. This guide outlines two principal methods for its synthesis: the nucleophilic trifluoromethylation of 4-methoxybenzaldehyde and the reduction of 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

Synthetic Route 1: Nucleophilic Trifluoromethylation of 4-Methoxybenzaldehyde

This is a widely employed method for the synthesis of α-trifluoromethyl alcohols. The reaction involves the nucleophilic addition of a trifluoromethyl group to the carbonyl carbon of an aldehyde. A common and effective source of the trifluoromethyl nucleophile is (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent. The reaction requires a nucleophilic activator to generate the reactive trifluoromethyl anion.

Experimental Protocol

A detailed experimental protocol for the trifluoromethylation of 4-methoxybenzaldehyde is as follows:

-

Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (2.72 g, 20.0 mmol).

-

Solvent and Reagent Addition: Add anhydrous tetrahydrofuran (THF, 24 mL). Seal the flask with a rubber septum and place it under a nitrogen atmosphere. Add (trifluoromethyl)trimethylsilane (3.13 g, 22.0 mmol, 1.1 equivalents).

-

Initiation: Cool the mixture to 0 °C in an ice bath. Add a catalytic amount of a nucleophilic initiator, such as tetrabutylammonium fluoride (TBAF) (1.0 M in THF, 2.0 mL, 0.1 equivalents).

-

Reaction: Stir the reaction mixture at 0 °C for 10 minutes, then allow it to warm to room temperature and stir overnight. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add brine (100 mL) and diethyl ether (150 mL). Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).

-

Purification: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation.[1]

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 4-methoxybenzaldehyde | [1] |

| Reagent | (Trifluoromethyl)trimethylsilane | [1] |

| Catalyst | Tetrabutylammonium fluoride (TBAF) | [1] |

| Solvent | Tetrahydrofuran (THF) | [1] |

| Yield | 77% | [1] |

| Boiling Point | 70 °C at 0.01 mmHg | [1] |

| Purity | >95% | [2] |

Reaction Pathway

Caption: Trifluoromethylation of 4-methoxybenzaldehyde.

Synthetic Route 2: Reduction of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone

An alternative and efficient route to this compound is the reduction of the corresponding ketone, 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone. This method utilizes common reducing agents such as sodium borohydride (NaBH₄).

Experimental Protocol

A general procedure for the reduction of a ketone to an alcohol is provided below and can be adapted for 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone.

-

Dissolution: In a 50 mL Erlenmeyer flask, dissolve 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone (1.0 g, 4.9 mmol) in methanol (10 mL).

-

Reduction: Cool the solution in an ice bath. Cautiously add sodium borohydride (0.1 g, 2.6 mmol) in small portions to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and continue to stir the reaction mixture at room temperature for 1 hour. Monitor the reaction by TLC.

-

Workup: Add 5 mL of water and heat the mixture to boiling. After 5 minutes, remove the heat and allow the mixture to cool to room temperature, followed by cooling in an ice bath for 10 minutes.

-

Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with ice-cold 50% aqueous methanol.[3]

-

Purification: The crude product can be further purified by recrystallization or column chromatography.

Quantitative Data

| Parameter | Value | Reference |

| Starting Material | 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanone | N/A |

| Reagent | Sodium Borohydride (NaBH₄) | [3][4] |

| Solvent | Methanol | [3] |

| Yield | Typically high (>90% for similar reductions) | [5] |

| Reaction Time | ~1 hour | N/A |

| Reaction Temperature | 0 °C to Room Temperature | N/A |

Reaction Pathway

Caption: Reduction of the corresponding trifluoromethyl ketone.

Experimental Workflow

The general workflow for the synthesis, workup, and purification of this compound is outlined below.

Caption: General experimental workflow.

Conclusion

This technical guide has detailed two robust and efficient methods for the synthesis of this compound. The choice of synthetic route may depend on the availability of starting materials, desired scale, and laboratory equipment. The nucleophilic trifluoromethylation of 4-methoxybenzaldehyde offers a direct approach, while the reduction of the corresponding ketone provides a reliable alternative. Both methods, when executed with care, can yield the target compound in good purity and yield, facilitating its use in further research and development.

References

Physical and chemical properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical, chemical, and spectral properties of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a fluorinated organic compound of interest in medicinal chemistry and materials science. This document details experimental protocols for its synthesis, purification, and characterization by nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). While specific biological activities and signaling pathways for this compound are not extensively documented in current literature, this guide discusses the known biological significance of trifluoromethylated compounds, highlighting potential areas for future research. All quantitative data is presented in structured tables for clarity, and key experimental workflows are visualized using diagrams.

Introduction

This compound (CAS No. 1737-27-5) is a chiral aromatic alcohol containing a trifluoromethyl group. The incorporation of trifluoromethyl (-CF3) moieties into organic molecules is a widely employed strategy in drug discovery.[1] The unique properties of the -CF3 group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of bioactive compounds.[2] Trifluoromethylated alcohols, in particular, serve as versatile synthetic intermediates and have been investigated for their potential biological activities, including antifungal properties.[3] This guide aims to be a centralized resource for researchers working with or interested in this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in chemical synthesis and biological assays.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 1737-27-5 | [4][5] |

| Molecular Formula | C₉H₉F₃O₂ | [4][5] |

| Molecular Weight | 206.16 g/mol | [6] |

| Appearance | Light yellow oil | [7] |

| Boiling Point | 262.9 °C at 760 mmHg; 87-88 °C at 1 mmHg | [5] |

| Density | 1.281 g/cm³ | [4] |

| Refractive Index | 1.464 | [5] |

| pKa | 12.18 ± 0.10 (Predicted) | [4] |

| Solubility | Soluble in DMSO and Methanol | [8] |

Table 2: Chemical and Computational Properties

| Property | Value | Reference(s) |

| LogP | 2.29 | [4] |

| Hydrogen Bond Donor Count | 1 | [8] |

| Hydrogen Bond Acceptor Count | 5 | [8] |

| Rotatable Bond Count | 2 | [4] |

| Topological Polar Surface Area | 29.5 Ų | [8] |

| Complexity | 173 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and characterization of this compound are provided below.

Synthesis

The synthesis of this compound can be achieved via the nucleophilic addition of a trifluoromethyl group to 4-methoxybenzaldehyde.[7] A common and effective method utilizes (trifluoromethyl)trimethylsilane (Ruppert's reagent) in the presence of a fluoride catalyst.[9][10]

Materials:

-

4-methoxybenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃)

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Tetrahydrofuran (THF), anhydrous

-

Diethyl ether (Et₂O)

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Water (H₂O)

-

Nitrogen gas (N₂)

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxybenzaldehyde (2.72 g, 0.020 mol) and anhydrous THF (24 mL).[7]

-

Add (trifluoromethyl)trimethylsilane (3.13 g, 0.022 mol) to the flask.[7]

-

Seal the flask with a rubber septum and place it under a nitrogen atmosphere.

-

Cool the reaction mixture to 0 °C using an ice-water bath.

-

Slowly add TBAF solution (0.2 mL, 0.0002 mol) dropwise via syringe.[7]

-

After 10 minutes at 0 °C, remove the ice bath and allow the mixture to stir at room temperature overnight.[7]

-

To cleave the resulting silyl ether, cool the reaction mixture back to 0 °C and add water (2 mL).[7]

-

Transfer the reaction mixture to a separatory funnel containing brine (~100 mL) and diethyl ether (~150 mL).[7]

-

Separate the layers and extract the aqueous layer with diethyl ether (3 x 75 mL).[7]

-

Combine the organic layers and dry over anhydrous sodium sulfate.[7]

-

Remove the solvent in vacuo using a rotary evaporator to yield the crude product.[7]

Purification

The crude product can be purified by vacuum distillation.[7]

Procedure:

-

Set up a vacuum distillation apparatus.

-

Transfer the crude oil to the distillation flask.

-

Heat the flask and collect the fraction at 70 °C under a pressure of 0.01 mmHg to obtain the pure this compound as a light yellow oil.[7]

Characterization

Sample Preparation:

-

Dissolve 5-20 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[11]

-

Ensure the sample is fully dissolved; vortex or sonicate gently if necessary.[11]

¹H NMR Analysis:

-

Instrument: 300 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ): 7.44–7.34 (m, 2H), 6.99–6.88 (m, 2H), 4.96 (q, J = 6.8 Hz, 1H), 3.82 (s, 3H), 2.59 (s, 1H).[7]

¹³C NMR Analysis:

-

Instrument: 101 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Expected Chemical Shifts (δ): 160.55, 128.92, 126.32 (d, J = 1.3 Hz), 128.68–120.27 (q, J = 281.9 Hz), 114.17, 72.57 (q, J = 32.1 Hz), 55.41.[7]

¹⁹F NMR Analysis:

-

Instrument: 377 MHz NMR Spectrometer

-

Solvent: CDCl₃

-

Expected Chemical Shift (δ): -81.51 (d, J = 6.8 Hz).[7]

Sample Preparation:

-

For a neat liquid sample, place 1-2 drops of the purified oil directly onto the ATR crystal of the FTIR spectrometer.[12]

Data Acquisition:

-

Acquire the spectrum over a range of 4000-600 cm⁻¹.

-

Characteristic absorptions for alcohols (O-H stretch, broad, ~3400 cm⁻¹), aromatic rings (C-H and C=C stretches), and C-F bonds (~1100-1300 cm⁻¹) are expected.

Sample Preparation:

-

Prepare a stock solution of the sample at approximately 1 mg/mL in a volatile organic solvent like methanol or acetonitrile.[13]

-

Dilute the stock solution to a final concentration of 10-100 µg/mL with the same solvent.[13]

-

Filter the solution through a 0.22 µm syringe filter if any particulates are present.[13]

GC-MS (Electron Ionization - EI) Analysis:

Visualized Workflows

Synthesis and Purification Workflow

References

- 1. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 2. Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05018D [pubs.rsc.org]

- 3. mdpi.com [mdpi.com]

- 4. Page loading... [guidechem.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethan-1-ol | C9H9F3O2 | CID 244560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Trifluoro methoxyphenyl ethanol | C9H9F3O2 | CID 12738125 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Synthesis of Trifluoromethylated Monoterpene Amino Alcohols | MDPI [mdpi.com]

- 10. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 12. webassign.net [webassign.net]

- 13. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

An In-Depth Technical Guide to the ¹H and ¹⁹F NMR Spectra of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol. This document details the experimental protocols for acquiring high-resolution spectra and presents a thorough interpretation of the spectral data, including chemical shifts, coupling constants, and signal multiplicities. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of fluorinated organic molecules.

¹H and ¹⁹F NMR Spectral Data

The ¹H and ¹⁹F NMR spectra of this compound were acquired in deuterated chloroform (CDCl₃). The quantitative data are summarized in the tables below for clarity and ease of comparison.

Table 1: ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.44 – 7.34 | m | 8.7 | 2H, Ar-H |

| 6.99 – 6.88 | m | 8.8 | 2H, Ar-H |

| 4.96 | q | 6.8 | 1H, CH |

| 3.82 | s | - | 3H, OCH₃ |

| 2.59 | s | - | 1H, OH |

Table 2: ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| -81.51 | d | 6.8 | 3F, CF₃ |

Experimental Protocols

The following section outlines the detailed methodologies for the acquisition of the ¹H and ¹⁹F NMR spectra.

Sample Preparation

-

Compound Purity : The this compound sample should be of high purity, free from paramagnetic impurities and residual solvents that may interfere with the NMR signals.

-

Solvent : Deuterated chloroform (CDCl₃, 99.8 atom % D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard for ¹H NMR was used. For ¹⁹F NMR, no external reference was necessary as modern spectrometers can indirectly reference the ¹⁹F spectrum to the deuterium lock frequency.

-

Concentration : A solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of CDCl₃ was prepared directly in a 5 mm NMR tube.

-

Homogenization : The sample was thoroughly mixed by gentle vortexing to ensure a homogeneous solution.

NMR Data Acquisition

-

Instrumentation : All spectra were recorded on a Bruker Avance III HD spectrometer operating at a ¹H frequency of 400 MHz and a ¹⁹F frequency of 376 MHz, equipped with a 5 mm broadband observe (BBO) probe.

-

Temperature : The experiments were conducted at a constant temperature of 298 K.

-

Locking and Shimming : The magnetic field was locked onto the deuterium signal of the CDCl₃ solvent. Automated shimming procedures were performed to optimize the magnetic field homogeneity.

¹H NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment (zg30) was used.

-

Acquisition Parameters :

-

Spectral Width: 16 ppm

-

Acquisition Time: 4.096 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 16

-

-

Processing : The Free Induction Decay (FID) was Fourier transformed with a line broadening of 0.3 Hz. The spectrum was phased and baseline corrected. The residual solvent peak of CDCl₃ at 7.26 ppm was used for chemical shift calibration.

¹⁹F NMR Spectroscopy:

-

Pulse Program : A standard single-pulse experiment with ¹H decoupling (zgfl) was employed.

-

Acquisition Parameters :

-

Spectral Width: 200 ppm

-

Acquisition Time: 1.306 s

-

Relaxation Delay: 2.0 s

-

Number of Scans: 64

-

-

Processing : The FID was processed with a line broadening of 0.5 Hz. The spectrum was phased and baseline corrected.

Structural and NMR Correlation Diagram

The following diagram illustrates the molecular structure of this compound and highlights the key through-bond (J-coupling) interactions observed in the ¹H and ¹⁹F NMR spectra.

Caption: Molecular structure and key NMR J-coupling.

Mass spectrometry data for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

An In-depth Technical Guide on the Mass Spectrometry of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

This technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the mass spectrometry data and experimental protocols for this compound.

Compound Information

-

IUPAC Name: this compound[1]

-

Synonyms: 1-(4-Methoxyphenyl)-2,2,2-trifluoroethanol, 4-Methoxy-alpha-(trifluoromethyl)benzyl Alcohol[1]

-

Molecular Weight: 206.16 g/mol [1]

Mass Spectrometry Data

The primary method of mass analysis found for this compound is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Electron Ionization (EI) Mass Spectrum

Electron Ionization is a hard ionization technique that results in significant fragmentation of the analyte. The resulting mass spectrum provides a characteristic fragmentation pattern, or "fingerprint," that is valuable for structural elucidation and compound identification.

Table 1: Quantitative EI-MS Fragmentation Data

The following table summarizes the major fragments observed for this compound. The mass-to-charge ratio (m/z) and the relative intensity of each fragment are provided.

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 190 | 26 | [M-HF]⁺ |

| 121 | 100 | [M-CF₃-H]⁺ or [C₈H₉O]⁺ |

| 93 | 65 | [C₆H₅O]⁺ |

| 92 | 10 | Not Specified |

| 91 | 81 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | 49 | [C₆H₅]⁺ |

| 69 | 33 | [CF₃]⁺ |

| 65 | 20 | [C₅H₅]⁺ |

| 63 | 13 | Not Specified |

| 51 | 14 | [C₄H₃]⁺ |

Note: The molecular ion [M]⁺ peak at m/z 206 was not reported with a relative intensity in the primary source but is the parent ion.[4]

Experimental Protocols

The data presented was obtained using an Agilent Technologies 7820A Gas Chromatograph coupled to a 5975 Mass Spectrometer.[4] While the exact, detailed parameters were not fully disclosed, a standard protocol for such an analysis is provided below.

Sample Preparation

-

Synthesis and Purification: The compound was prepared from 4-methoxybenzaldehyde and purified by vacuum distillation (boiling point of 70°C at 0.01 mm Hg) to yield a light yellow oil.[4]

-

Sample Dilution: For GC-MS analysis, a small amount of the purified oil is typically dissolved in a volatile solvent like dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.

Instrumentation and Method

-

System: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Ionization Source: Electron Ionization (EI).

-

GC Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating this type of analyte.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 70°C, hold for 1 minute.

-

Ramp: Increase at 10°C/min to 250°C.

-

Final hold: Hold at 250°C for 5 minutes.

-

-

Injector: Split/splitless injector, typically operated in split mode at 250°C.

-

MS Transfer Line Temperature: 280°C.

-

MS Ion Source Temperature: 230°C.

-

MS Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-300 to ensure capture of all relevant fragments.

Visualizations

GC-MS Experimental Workflow

The following diagram illustrates the logical workflow for the analysis of this compound using GC-MS.

Caption: A typical workflow for compound analysis using GC-MS.

Proposed EI Fragmentation Pathway

This diagram shows a plausible fragmentation pathway for this compound under Electron Ionization conditions, leading to the major observed ions.

Caption: Proposed EI fragmentation of this compound.

References

CAS number and IUPAC name for 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a fluorinated organic compound of significant interest in chemical synthesis and drug discovery. The presence of a trifluoromethyl group imparts unique physicochemical properties, making it a valuable chiral building block for the synthesis of complex molecules and pharmacologically active agents. This document details its chemical identity, physicochemical properties, a detailed synthesis protocol, and its relevance in the broader context of medicinal chemistry.

Chemical Identification and Properties

IUPAC Name: 2,2,2-trifluoro-1-(4-methoxyphenyl)ethan-1-ol[1] CAS Number: 1737-27-5[1][2][3][4]

Physicochemical Data

| Property | Value | Reference |

| Molecular Formula | C₉H₉F₃O₂ | [1][2][4] |

| Molecular Weight | 206.17 g/mol | [1] |

| Boiling Point | 87-88 °C (at 1 mmHg) | [3] |

| Density | 1.281 g/cm³ | [4] |

| Refractive Index | 1.464 | [4] |

| pKa (Predicted) | 12.18 ± 0.10 | [2] |

Spectral Data

| Spectrum Type | Data Highlights |

| ¹H NMR | Spectral data is available, confirming the structure of the compound. |

| ¹⁹F NMR | Spectral data is available, confirming the presence of the trifluoromethyl group. |

| Mass Spectrometry | Data is available, corroborating the molecular weight. |

Synthesis Protocol

The synthesis of this compound is commonly achieved through the nucleophilic addition of a trifluoromethyl group to 4-methoxybenzaldehyde. The following protocol is a representative method.

Experimental Protocol: Synthesis from 4-Methoxybenzaldehyde

Materials:

-

4-methoxybenzaldehyde

-

(Trifluoromethyl)trimethylsilane (TMSCF₃ - Ruppert-Prakash reagent)

-

Tetrabutylammonium fluoride (TBAF), 1 M solution in Tetrahydrofuran (THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl ether (Et₂O)

-

Brine solution

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxybenzaldehyde (1 equivalent) in anhydrous THF.

-

Addition of Reagents: Add (trifluoromethyl)trimethylsilane (1.1 equivalents) to the solution.

-

Initiation: Cool the mixture to 0 °C in an ice bath and add a catalytic amount of tetrabutylammonium fluoride solution (0.1 equivalents).

-

Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, transfer the reaction mixture to a separatory funnel. Add brine and diethyl ether, and separate the aqueous and organic layers.

-

Extraction: Extract the aqueous layer multiple times with diethyl ether.

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to yield this compound as a pure compound.

Relevance in Drug Development

While specific biological activities for this compound are not extensively documented in publicly available literature, its structural motifs are of high importance to drug development.

The Role of the Trifluoromethyl Group

The trifluoromethyl group is a key functional group in modern medicinal chemistry. Its incorporation into drug candidates can significantly enhance:

-

Metabolic Stability: The strong carbon-fluorine bond can block metabolic oxidation at that position, increasing the drug's half-life.

-

Lipophilicity: The CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Binding Affinity: The electron-withdrawing nature of the CF₃ group can alter the acidity of nearby functional groups and influence non-covalent binding interactions with biological targets.

As a Chiral Building Block

This compound is a chiral molecule. Enantiomerically pure forms of such alcohols are valuable starting materials for the asymmetric synthesis of more complex molecules, including active pharmaceutical ingredients. The stereochemistry of a drug is often critical to its efficacy and safety.

Visualizations

Synthesis Workflow

Caption: A flowchart illustrating the key stages in the synthesis of the target compound.

Significance in Medicinal Chemistry

Caption: The contribution of key structural features to desirable drug properties.

References

A Technical Guide to the Enantioselective Reduction of 2,2,2-Trifluoro-4'-methoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and experimental protocols for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone, a key transformation in the synthesis of chiral fluorinated building blocks for the pharmaceutical and agrochemical industries. The resulting chiral alcohol, 1-(4-methoxyphenyl)-2,2,2-trifluoroethanol, is a valuable intermediate whose stereochemistry is crucial for its biological activity. This guide provides a comparative overview of the primary catalytic systems employed for this reduction, including quantitative data, detailed experimental methodologies, and mechanistic visualizations to aid in the selection and optimization of synthetic routes.

Introduction

The introduction of a trifluoromethyl group into organic molecules can significantly enhance their metabolic stability, lipophilicity, and binding affinity to biological targets. Consequently, the development of efficient methods for the synthesis of chiral trifluoromethylated compounds is of paramount importance. The enantioselective reduction of prochiral trifluoromethyl ketones, such as 2,2,2-trifluoro-4'-methoxyacetophenone, represents a direct and atom-economical approach to access enantiopure trifluoromethylated alcohols. However, the strong electron-withdrawing nature of the trifluoromethyl group poses unique challenges for achieving high enantioselectivity, often requiring carefully optimized catalytic systems.

This guide will delve into the four principal methodologies for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone:

-

Corey-Bakshi-Shibata (CBS) Reduction: Employing a chiral oxazaborolidine catalyst and a stoichiometric borane source.

-

Noyori Asymmetric Hydrogenation: Utilizing ruthenium catalysts with chiral phosphine ligands under a hydrogen atmosphere.

-

Asymmetric Transfer Hydrogenation: Using a hydrogen donor, such as isopropanol or formic acid, in the presence of a chiral transition metal catalyst.

-

Biocatalytic Reduction: Leveraging the high selectivity of enzymes, often from yeast or bacteria.

Data Presentation: A Comparative Overview

The following tables summarize the quantitative data for the enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone using various catalytic systems. This allows for a direct comparison of their efficiency in terms of yield and enantiomeric excess (e.e.).

| Catalyst System | Catalyst | Reductant/Hydrogen Source | Solvent | Temp. (°C) | Yield (%) | e.e. (%) | Reference |

| Corey-Bakshi-Shibata (CBS) Reduction | (S)-2-Methyl-CBS-oxazaborolidine | BH₃·SMe₂ | THF | -78 to -40 | ND | ND | [1] |

| Noyori Asymmetric Hydrogenation | RuCl₂[(R)-BINAP] | H₂ (1100 psi) | Ethanol | 30 | ND | ND | [2] |

| Asymmetric Transfer Hydrogenation | RuCl--INVALID-LINK-- | HCOOH/NEt₃ | DMF | 40 | 96 | 94 | [3] |

| Biocatalytic Reduction | Rhodotorula sp. AS2.2241 (Immobilized Cells) | Glucose (co-substrate) | IL-containing | 25 | 98.3 | >99 (S) | [4][5] |

ND: Not determined for this specific substrate in the cited literature, but representative of the general method.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Corey-Bakshi-Shibata (CBS) Reduction

This protocol is a general procedure adapted for the reduction of trifluoromethyl ketones.[1]

Materials:

-

2,2,2-trifluoro-4'-methoxyacetophenone

-

(S)-2-Methyl-CBS-oxazaborolidine (1.0 M in toluene)

-

Borane-dimethyl sulfide complex (BH₃·SMe₂)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of (S)-2-Methyl-CBS-oxazaborolidine (0.2 equiv.) in anhydrous THF at 0°C under an inert atmosphere (e.g., argon or nitrogen), add BH₃·SMe₂ (1.5 equiv.) dropwise.

-

Stir the mixture for 15 minutes at 0°C.

-

Cool the reaction mixture to -78°C.

-

Add a solution of 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) in anhydrous THF dropwise.

-

Stir the resulting mixture for 1 hour at -78°C.

-

Add an additional portion of BH₃·SMe₂ (1.5 equiv.) dropwise over 1 hour at -78°C.

-

Allow the reaction mixture to gradually warm to -40°C over 30 minutes and continue stirring for an additional 30 minutes at this temperature.

-

Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

-

Extract the aqueous layer with ethyl acetate (3 x volume).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Noyori Asymmetric Hydrogenation

This is a general protocol for the Noyori asymmetric hydrogenation of ketones.[2]

Materials:

-

2,2,2-trifluoro-4'-methoxyacetophenone

-

Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl]ruthenium(II) (RuCl₂[(R)-BINAP])

-

Anhydrous Ethanol (EtOH)

-

High-pressure reactor (e.g., Parr autoclave)

Procedure:

-

In a nitrogen-filled glovebox, charge a glass liner for the autoclave with RuCl₂[(R)-BINAP] (0.001 equiv.) and a solution of 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) in anhydrous EtOH.

-

Seal the glass liner inside the autoclave.

-

Remove the autoclave from the glovebox and purge with hydrogen gas three times.

-

Pressurize the autoclave to 1100 psi with hydrogen.

-

Place the autoclave in an oil bath preheated to 30°C and stir the reaction mixture.

-

After the reaction is complete (monitor by TLC or GC), cool the autoclave to room temperature and carefully release the pressure.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the product by distillation or column chromatography.

Asymmetric Transfer Hydrogenation

This protocol is based on the successful reduction of 2,2,2-trifluoroacetophenone.[3][6]

Materials:

-

2,2,2-trifluoro-4'-methoxyacetophenone

-

[RuCl(p-cymene)((S,S)-TsDPEN)]

-

Formic acid (HCOOH)

-

Triethylamine (NEt₃)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

Prepare a 5:2 (v/v) mixture of formic acid and triethylamine.

-

In a Schlenk flask under an inert atmosphere, dissolve 2,2,2-trifluoro-4'-methoxyacetophenone (1.0 equiv.) and [RuCl(p-cymene)((S,S)-TsDPEN)] (0.01 equiv.) in anhydrous DMF.

-

Add the freshly prepared formic acid/triethylamine mixture (5 equiv. of formic acid).

-

Stir the reaction mixture at 40°C until the starting material is consumed (monitor by TLC or GC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the product by column chromatography.

Biocatalytic Reduction

This protocol is based on the highly efficient reduction of 4'-methoxyacetophenone using immobilized yeast cells.[4][5]

Materials:

-

2,2,2-trifluoro-4'-methoxyacetophenone

-

Immobilized Rhodotorula sp. AS2.2241 cells

-

Phosphate buffer (pH 8.5)

-

Glucose

-

Ionic liquid (e.g., 1-(2'-hydroxy)ethyl-3-methylimidazolium nitrate)

-

Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

-

In a temperature-controlled shaker, suspend the immobilized Rhodotorula sp. cells in a phosphate buffer (pH 8.5) containing the ionic liquid (5.0% v/v).

-

Add glucose as a co-substrate for cofactor regeneration.

-

Add 2,2,2-trifluoro-4'-methoxyacetophenone to the desired concentration (e.g., 12 mM).

-

Incubate the reaction mixture at 25°C with shaking.

-

Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC.

-

Once the reaction is complete, separate the cells by filtration or centrifugation.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, dry over anhydrous Na₂SO₄, and concentrate to obtain the product.

Mandatory Visualization: Signaling Pathways, Experimental Workflows, and Logical Relationships

Corey-Bakshi-Shibata (CBS) Reduction Mechanism

Caption: Mechanism of the Corey-Bakshi-Shibata (CBS) Reduction.

Noyori Asymmetric Hydrogenation Workflow

Caption: Experimental workflow for Noyori Asymmetric Hydrogenation.

Logical Relationship of Asymmetric Hydrogenation Methods

Caption: Relationship between different asymmetric hydrogenation methods.

Conclusion

The enantioselective reduction of 2,2,2-trifluoro-4'-methoxyacetophenone can be achieved with high efficiency and stereoselectivity using a variety of catalytic systems. The choice of method will depend on the specific requirements of the synthesis, including desired enantiomeric purity, scalability, cost, and available equipment.

-

CBS Reduction offers a reliable method with predictable stereochemical outcomes, although it requires stoichiometric amounts of a borane reagent.[7][8]

-

Noyori Asymmetric Hydrogenation provides high turnover numbers and excellent enantioselectivities but necessitates the use of high-pressure hydrogen gas.[9][10]

-

Asymmetric Transfer Hydrogenation presents a safer alternative to direct hydrogenation, using readily available hydrogen donors, and has been shown to be highly effective for trifluoromethyl ketones.[3][11]

-

Biocatalysis offers an environmentally friendly approach with exceptional enantioselectivity, particularly for the (S)-enantiomer, and operates under mild conditions.[4][5]

For researchers and drug development professionals, a thorough understanding of these methodologies is essential for the rational design and implementation of synthetic routes to valuable chiral fluorinated molecules. The data and protocols presented in this guide serve as a foundational resource for further investigation and process optimization.

References

- 1. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 2. Noyori Hydrogenation | NROChemistry [nrochemistry.com]

- 3. Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Efficient enantioselective reduction of 4'-methoxyacetophenone with immobilized Rhodotorula sp. AS2.2241 cells in a hydrophilic ionic liquid-containing co-solvent system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]

- 7. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. Noyori Asymmetric Hydrogenation | Thermo Fisher Scientific - TW [thermofisher.com]

- 10. baranlab.org [baranlab.org]

- 11. kanto.co.jp [kanto.co.jp]

The Pivotal Role of the Trifluoromethyl Group in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group has become a cornerstone of modern medicinal chemistry, profoundly influencing the pharmacokinetic and pharmacodynamic profiles of drug candidates. This technical guide provides an in-depth exploration of the multifaceted roles of the CF₃ group in drug design and development. We will delve into its effects on crucial physicochemical properties, including lipophilicity, metabolic stability, and binding affinity, supported by quantitative data and detailed experimental protocols. Furthermore, this guide will elucidate common synthetic strategies for the introduction of this privileged moiety and visualize key concepts through signaling pathways and experimental workflows using the DOT language for Graphviz.

Introduction: The Rise of the Trifluoromethyl Group in Drug Design

The introduction of fluorine-containing functional groups has revolutionized the pharmaceutical industry, with the trifluoromethyl group at the forefront of this transformation.[1] Its unique electronic and steric properties allow medicinal chemists to fine-tune the characteristics of lead compounds, addressing challenges such as poor metabolic stability, low bioavailability, and off-target effects.[2] The CF₃ group is often employed as a bioisostere for a methyl group (CH₃) or a chlorine atom, offering distinct advantages over both.[3][4]

The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic distribution within a molecule, impacting its acidity, basicity, and potential for hydrogen bonding.[4][5] This, in turn, can lead to enhanced binding interactions with biological targets.[4] Moreover, the exceptional stability of the carbon-fluorine bond confers remarkable resistance to metabolic degradation, a critical factor in prolonging a drug's half-life and improving its therapeutic window.[4][6]

This guide will provide a comprehensive overview of the strategic application of the trifluoromethyl group, offering practical insights and detailed methodologies for researchers and scientists in the field of drug development.

Physicochemical Properties Modified by the Trifluoromethyl Group

The introduction of a trifluoromethyl group can dramatically alter a molecule's physicochemical properties, which are critical determinants of its behavior in a biological system.

Lipophilicity (LogP)

Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a crucial parameter that influences a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The trifluoromethyl group is significantly more lipophilic than a hydrogen atom and generally increases the lipophilicity of a molecule when replacing a methyl group, as indicated by its positive Hansch-Fujita lipophilicity parameter (π) of approximately +0.88.[5] This enhanced lipophilicity can improve a drug's ability to cross cellular membranes, including the blood-brain barrier.[1]

| Compound Pair | -CH₃ Analog LogP | -CF₃ Analog LogP | ΔLogP (CF₃ - CH₃) | Reference |

| Toluene / Benzotrifluoride | 2.73 | 2.86 | +0.13 | [7] |

| Proline Derivative 1 | Not specified | Higher | Increased lipophilicity | [8] |

| Aliphatic Alcohols | Varies | Varies | Position-dependent | [9] |

Table 1: Comparison of LogP values for paired compounds with methyl vs. trifluoromethyl substitution.

Metabolic Stability

One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability. The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol, compared to about 414 kJ/mol for a carbon-hydrogen bond.[4] This high bond strength makes the CF₃ group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, which are major players in drug clearance.[6] Replacing a metabolically labile methyl group with a CF₃ group can effectively block this metabolic pathway, leading to a longer half-life and improved bioavailability.[6][10]

| Compound Pair | -CH₃ Analog (In Vitro) | -CF₃ Analog (In Vitro) | Metric | Reference |

| Picornavirus Inhibitor | 18 metabolites | 2 minor metabolites | Number of metabolites | [10] |

| δ-Tocotrienol Derivative | Metabolically labile | Unexpectedly hydrolyzed (allylic position) | Metabolic pathway | [11] |

| Racemic Mixtures | Varies | Varies | Intrinsic Clearance (CLint) | [12] |

Table 2: Comparison of in vitro metabolic stability for paired compounds with methyl vs. trifluoromethyl substitution.

Binding Affinity

The trifluoromethyl group can significantly influence a drug's binding affinity for its biological target through a combination of steric and electronic effects. Its strong electron-withdrawing nature can alter the charge distribution of a molecule, potentially leading to more favorable electrostatic interactions or hydrogen bonds within the binding pocket.[4] While generally considered bulkier than a methyl group, the CF₃ group's size is comparable to an ethyl or isopropyl group, allowing it to fill hydrophobic pockets and enhance van der Waals interactions.[13]

| Compound Pair | -CH₃ Analog | -CF₃ Analog | Metric (Value) | Target | Reference |

| Pim1 Kinase Inhibitor | Not specified | IC₅₀ = 1.6 µM | IC₅₀ | Pim1 Kinase | [14] |

| Chymotrypsin Inhibitor | - | Kᵢ = 20 µM (Ac-Phe-CF₃) | Kᵢ | Chymotrypsin | [8] |

| Glucocorticoid Receptor Ligand | Agonist | Antagonist (with other modifications) | Functional Activity | Glucocorticoid Receptor | [15] |

Table 3: Comparison of binding affinities for drug analogues with methyl vs. trifluoromethyl substitution.

Experimental Protocols

Determination of Lipophilicity (LogP) by Shake-Flask Method

The shake-flask method is the gold standard for experimentally determining the partition coefficient (LogP) of a compound.[6][16]

Objective: To measure the ratio of the concentration of a compound in a lipid phase (n-octanol) to its concentration in an aqueous phase (water or buffer) at equilibrium.

Materials:

-

Test compound

-

n-Octanol (pre-saturated with water or buffer)

-

Water or appropriate buffer (e.g., phosphate-buffered saline, pH 7.4, pre-saturated with n-octanol)

-

Glass vials with screw caps

-

Vortex mixer or shaker

-

Centrifuge

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

-

Preparation of Phases: Pre-saturate the n-octanol with the aqueous phase and vice versa by mixing them vigorously for at least 24 hours and then allowing them to separate.

-

Sample Preparation: Prepare a stock solution of the test compound in the aqueous phase. The final concentration should be within the linear range of the analytical method.

-

Partitioning: Add a known volume of the n-octanol phase to a known volume of the aqueous solution of the test compound in a glass vial. The volume ratio can be adjusted depending on the expected LogP value.

-

Equilibration: Tightly cap the vial and shake it for a sufficient time (e.g., 1-2 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the vial to achieve a clear separation of the two phases.

-

Quantification: Carefully withdraw an aliquot from both the aqueous and the n-octanol phases. Analyze the concentration of the compound in each phase using a validated analytical method.

-

Calculation: The LogP is calculated using the following formula: LogP = log₁₀ ([Compound]ₙ₋ₒ꜀ₜₐₙₒₗ / [Compound]ₐᵩᵤₑₒᵤₛ)

References

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. grokipedia.com [grokipedia.com]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Liver Microsomal Metabolic Stability Studies of a Fluoro-Substituted δ-Tocotrienol Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Interpretation of in Vitro Metabolic Stability Studies for Racemic Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comparative effects of trifluoromethyl- and methyl-group substitutions in proline - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. savemyexams.com [savemyexams.com]

- 15. m.youtube.com [m.youtube.com]

- 16. youtube.com [youtube.com]

Starting materials for the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a valuable fluorinated building block in medicinal chemistry and materials science. The introduction of a trifluoromethyl group can significantly enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1] This document details the primary synthetic routes, starting materials, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Core Starting Materials

The most prevalent and efficient synthesis of this compound involves the nucleophilic trifluoromethylation of a commercially available aldehyde.

Key Starting Materials:

-

4-Methoxybenzaldehyde: A readily available aromatic aldehyde that serves as the electrophilic carbonyl component.

-

(Trifluoromethyl)trimethylsilane (TMSCF3): Commonly known as the Ruppert-Prakash reagent, this is the most widely used nucleophilic source of the trifluoromethyl (CF3) group.[1]

Synthetic Pathways

The primary synthetic route is the nucleophilic addition of a trifluoromethyl anion equivalent to 4-methoxybenzaldehyde. This reaction is typically facilitated by a nucleophilic activator or catalyst that generates the reactive trifluoromethylating species from the stable TMSCF3 precursor.[1]

References

Methodological & Application

The Elusive Role of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol as a Chiral Building Block in Organic Synthesis: A Review of Available Data

Despite extensive investigation into the applications of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in organic chemistry, a thorough review of scientific literature reveals a notable absence of its specific use as a chiral building block in asymmetric synthesis. While its structural features suggest potential for such applications, concrete examples, detailed experimental protocols, and associated quantitative data remain largely undocumented in readily accessible scientific databases.

This report summarizes the available information on this compound and explores its hypothetical application as a chiral auxiliary based on established principles of asymmetric synthesis. It is important to note that the protocols and workflows described herein are generalized and not based on specific published examples for this compound.

Physicochemical Properties

This compound is a chiral alcohol with the following properties:

| Property | Value |

| CAS Number | 1737-27-5 |

| Molecular Formula | C₉H₉F₃O₂ |

| Molecular Weight | 206.16 g/mol |

| Appearance | Data not readily available |

| Boiling Point | Data not readily available |

| Melting Point | Data not readily available |

Hypothetical Application as a Chiral Auxiliary

In the realm of asymmetric synthesis, a chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to direct a subsequent chemical transformation to produce a specific stereoisomer. The auxiliary is then removed to yield the desired enantiomerically enriched product.

Theoretically, (R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol could be employed as a chiral auxiliary. The presence of a stereogenic center at the carbinol carbon, coupled with the steric and electronic influence of the trifluoromethyl and 4-methoxyphenyl groups, could provide the necessary chiral environment to induce diastereoselectivity in a variety of reactions.

A generalized workflow for the application of a chiral alcohol as an auxiliary is depicted below. This workflow illustrates the logical steps from attachment of the auxiliary to its final cleavage and recovery.

Hypothetical Experimental Protocols

While specific protocols for this compound are not available, the following represents a generalized, hypothetical procedure for the attachment of a chiral alcohol to a carboxylic acid, its subsequent diastereoselective alkylation, and the final cleavage of the auxiliary.

1. Esterification (Attachment of Chiral Auxiliary)

-

Objective: To couple the chiral alcohol with a prochiral carboxylic acid to form a diastereomeric ester.

-

Hypothetical Reagents:

-

Prochiral carboxylic acid (1.0 eq)

-

(R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol (1.1 eq)

-

DCC (dicyclohexylcarbodiimide) (1.2 eq)

-

DMAP (4-dimethylaminopyridine) (0.1 eq)

-

Anhydrous dichloromethane (DCM)

-

-

Hypothetical Procedure:

-

Dissolve the prochiral carboxylic acid and (R)- or (S)-2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in anhydrous DCM under an inert atmosphere.

-

Add DMAP to the solution.

-

Cool the reaction mixture to 0 °C and add a solution of DCC in DCM dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with 1 M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

2. Diastereoselective Alkylation

-

Objective: To perform a diastereoselective alkylation of the enolate derived from the chiral ester.

-

Hypothetical Reagents:

-

Chiral ester from step 1 (1.0 eq)

-

LDA (lithium diisopropylamide) (1.1 eq)

-

Alkyl halide (e.g., methyl iodide) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

-

Hypothetical Procedure:

-

Dissolve the chiral ester in anhydrous THF under an inert atmosphere and cool to -78 °C.

-

Add LDA solution dropwise and stir for 1 hour to form the enolate.

-

Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the diastereomeric ratio by ¹H NMR or HPLC analysis of the crude product.

-

Purify the product by column chromatography.

-

3. Cleavage of the Chiral Auxiliary

-

Objective: To remove the chiral auxiliary to yield the enantiomerically enriched carboxylic acid.

-

Hypothetical Reagents:

-

Alkylated chiral ester from step 2 (1.0 eq)

-

Lithium hydroxide (LiOH) (2.0 eq)

-

THF/Water mixture

-

-

Hypothetical Procedure:

-

Dissolve the alkylated ester in a mixture of THF and water.

-

Add LiOH and stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1 M HCl.

-

Extract the carboxylic acid product with ethyl acetate.

-

The aqueous layer can be further processed to recover the chiral alcohol.

-

Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

-

Determine the enantiomeric excess of the product by chiral HPLC or by conversion to a diastereomeric derivative.

-

Conclusion

Application Notes and Protocols: Enantioselective Synthesis of Chiral Alcohols Using Ketoreductases

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the enantioselective synthesis of chiral alcohols from prochiral ketones using ketoreductases (KREDs). Chiral alcohols are crucial building blocks in the pharmaceutical industry, and biocatalytic methods offer a green and efficient alternative to traditional chemical synthesis.[1][2][3] This document outlines the general workflow, key experimental protocols, and representative data for KRED-catalyzed reactions.

Introduction to Ketoreductase-Catalyzed Asymmetric Reduction

Ketoreductases are NAD(P)H-dependent oxidoreductases that catalyze the reduction of ketones and aldehydes to their corresponding alcohols.[4] In the case of prochiral ketones, KREDs can exhibit high stereoselectivity, yielding one enantiomer of the chiral alcohol in high purity.[1] The successful application of KREDs in industrial processes often relies on protein engineering to enhance their activity, stability, and stereoselectivity.[2] Furthermore, an efficient cofactor regeneration system is essential for the economic viability of the process, as the nicotinamide cofactors (NADH or NADPH) are expensive.[5][6] Common regeneration systems involve the use of a sacrificial co-substrate like isopropanol or a coupled-enzyme system, such as glucose and glucose dehydrogenase (GDH).[5][6]

General Workflow for Enantioselective Synthesis

The typical workflow for the enantioselective synthesis of a chiral alcohol using ketoreductases involves several key stages, from initial enzyme selection to final product analysis. This process is designed to identify the optimal enzyme and reaction conditions to achieve high conversion and enantiomeric excess.

Caption: General workflow for the enantioselective synthesis of chiral alcohols using ketoreductases.

Data Presentation: Performance of Various Ketoreductases

The selection of an appropriate ketoreductase is critical for achieving high enantioselectivity and conversion. The following tables summarize the performance of different KREDs in the reduction of various prochiral ketones.

Table 1: Reduction of Heterocyclic Ketones

| Substrate | Ketoreductase | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference |

| Tetrahydrothiophene-3-one | Wild-type KRED | - | 63 | (R) | [7] |

| Tetrahydrothiophene-3-one | Engineered KRED (CDX-033) | >99 | 99.3 | (R) | [7] |

| 3-Oxacyclopentanone | Mutants of Lactobacillus kefir KRED | - | Varied | (R) or (S) | [1] |

| 3-Thiacyclopentanone | Mutants of Lactobacillus kefir KRED | - | Varied | (R) or (S) | [1] |

Table 2: Reduction of Acyclic and Aromatic Ketones

| Substrate | Ketoreductase | Conversion (%) | Enantiomeric Excess (e.e., %) | Product Configuration | Reference |

| 2-Butanone | Commercial KRED | - | - | (S) | [8] |

| 4-Acetylbenzaldehyde | Lactobacillus kefir ADH (LkADH) | 96 | >99 | (R) | [9] |

| 1-(3,5-Bis-trifluoromethyl-phenyl)-ethanone | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |

| 2-Phenyl-1-thiazol-2-yl-ethanone | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |

| 3-oxo-4-(2,4,5-trifluoro-phenyl) butyric acid methyl ester | Zygosaccharomyces rouxii KRED (ZRK) | - | >95 | (S) | [3][10] |

Experimental Protocols

This section provides detailed protocols for key experiments in the enantioselective synthesis of chiral alcohols using ketoreductases.

Protocol 1: Screening of a Ketoreductase Library

This protocol describes a high-throughput method for screening a library of ketoreductases to identify promising candidates for a specific ketone reduction.

Materials:

-

96-well microplates

-

Ketoreductase library (as cell lysates or purified enzymes)

-

Prochiral ketone substrate

-

Cofactor (NADP+ or NAD+)

-

Cofactor regeneration system (e.g., glucose and glucose dehydrogenase)

-

Buffer solution (e.g., 100 mM potassium phosphate buffer, pH 7.0)

-

Organic co-solvent (e.g., isopropanol, DMSO) if required for substrate solubility

-

Reaction quench solution (e.g., ethyl acetate)

-

Analytical equipment (GC or HPLC with a chiral column)

Procedure:

-

Prepare a stock solution of the ketone substrate in a suitable organic co-solvent.

-

In each well of a 96-well plate, add the buffer solution.

-

Add the cofactor and the components of the cofactor regeneration system to each well.

-

Add a specific ketoreductase from the library to each well. Include a negative control with no enzyme.

-

Initiate the reaction by adding the substrate stock solution to each well.

-

Seal the plate and incubate at a controlled temperature (e.g., 30°C) with shaking for a set period (e.g., 24 hours).

-

Quench the reaction by adding an organic solvent (e.g., ethyl acetate) to each well.

-

Extract the product by vigorous mixing, then centrifuge the plate to separate the layers.

-

Analyze the organic layer by GC or HPLC to determine the conversion and enantiomeric excess.

Protocol 2: Optimization of Reaction Conditions

Once a hit has been identified, the reaction conditions should be optimized to maximize conversion and enantioselectivity.

Parameters to Optimize:

-

pH: Screen a range of buffers and pH values (typically between 6.0 and 8.0).[11]

-

Temperature: Evaluate the reaction at different temperatures (e.g., 25°C, 30°C, 37°C).

-

Co-solvent: If the substrate has poor aqueous solubility, screen different organic co-solvents (e.g., isopropanol, DMSO, acetonitrile) and their concentrations.[11]

-

Substrate Concentration: Vary the initial concentration of the ketone substrate to assess potential substrate inhibition.

-

Cofactor and Enzyme Loading: Optimize the concentrations of the ketoreductase, cofactor, and cofactor regeneration enzyme.

Procedure:

-

Set up a series of reactions in vials or a multi-well plate.

-

In each reaction, vary one of the parameters listed above while keeping the others constant.

-

Follow the general reaction setup and workup procedure described in Protocol 1.

-

Analyze the results to identify the optimal conditions for the reaction.

Protocol 3: Preparative Scale Synthesis and Product Isolation

This protocol describes the scale-up of the optimized reaction to produce a larger quantity of the chiral alcohol.

Materials:

-

Glass reactor with temperature and pH control

-

Optimized ketoreductase

-

Prochiral ketone substrate

-

Cofactor and cofactor regeneration system

-

Optimized buffer and co-solvent

-

Extraction solvent (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Purification system (e.g., flash chromatography)

Procedure:

-

In the reactor, combine the buffer, co-solvent, cofactor, and cofactor regeneration system components.

-

Adjust the pH and temperature to the optimized values.

-

Add the ketoreductase and the ketone substrate.

-

Monitor the reaction progress by periodically taking samples and analyzing them by GC or HPLC.

-

Once the reaction is complete, extract the product with an organic solvent.

-

Separate the organic layer, dry it over a drying agent, and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the product by flash chromatography or other suitable methods.

Protocol 4: Analytical Method for Enantiomeric Excess Determination

The enantiomeric excess (e.e.) of the chiral alcohol product is a critical parameter and is typically determined by chiral chromatography.

Methodology:

-

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers.[12][13] This is a direct method where the enantiomers are separated on a chiral stationary phase (CSP).[13] Polysaccharide-based and macrocyclic glycopeptide columns are common choices.[12]

-

Gas Chromatography (GC): Chiral GC can also be used, often with a chiral column (e.g., based on cyclodextrin derivatives).

General HPLC Procedure:

-

Select a suitable chiral HPLC column and mobile phase based on the properties of the chiral alcohol.

-

Dissolve a small sample of the purified product in the mobile phase.

-

Inject the sample into the HPLC system.

-

Integrate the peak areas of the two enantiomers in the resulting chromatogram.

-

Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Signaling Pathways and Logical Relationships

Ketoreductase Catalytic Cycle with Cofactor Regeneration

The catalytic cycle of a ketoreductase involves the transfer of a hydride from the NADPH or NADH cofactor to the ketone substrate. For the reaction to be economically feasible, the oxidized cofactor (NADP+ or NAD+) must be continuously regenerated back to its reduced form. The diagram below illustrates this cycle using a glucose/glucose dehydrogenase (GDH) system.

Caption: Catalytic cycle of a ketoreductase coupled with a glucose/glucose dehydrogenase cofactor regeneration system.

Troubleshooting

Table 3: Common Issues and Solutions in KRED-catalyzed Reactions

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low Conversion | Sub-optimal pH, temperature, or co-solvent. | Perform reaction condition optimization as described in Protocol 2.[11] |

| Enzyme inhibition by substrate or product. | Lower the initial substrate concentration or consider in-situ product removal. | |

| Insufficient cofactor regeneration. | Increase the concentration of the regeneration enzyme and its substrate. | |

| Low Enantioselectivity | The chosen enzyme is not selective for the substrate. | Screen a wider range of ketoreductases. |

| Racemization of the product under reaction conditions. | Investigate the stability of the chiral alcohol under the reaction conditions. | |

| Enzyme Instability | Harsh reaction conditions (pH, temperature, organic solvent). | Optimize conditions for enzyme stability. Consider enzyme immobilization. |

By following these protocols and considering the provided data, researchers can effectively develop and optimize processes for the enantioselective synthesis of chiral alcohols using ketoreductases. This powerful biocatalytic approach offers a sustainable and highly selective route to valuable pharmaceutical intermediates.

References

- 1. Origins of stereoselectivity in evolved ketoreductases - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Practical chiral alcohol manufacture using ketoreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)-alcohols using whole-cell biotransformation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EP2198018B1 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]

- 5. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]

- 6. repository.tudelft.nl [repository.tudelft.nl]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Immobilization conditions of ketoreductase on enantioselective reduction in a gas-solid bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. chromatographyonline.com [chromatographyonline.com]

- 13. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]

Application Notes and Protocols: The Role of 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of the chiral intermediate, 2,2,2-Trifluoro-1-(4-methoxyphenyl)ethanol, a critical building block in the development of modern pharmaceuticals. The focus is on its application in the synthesis of neurokinin-1 (NK1) receptor antagonists, a class of drugs primarily used in the management of chemotherapy-induced nausea and vomiting (CINV).

Introduction

Trifluoromethyl-containing chiral alcohols are of significant interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group, such as increased metabolic stability and enhanced binding affinity. The enantiomerically pure forms of this compound serve as valuable precursors for the synthesis of complex active pharmaceutical ingredients (APIs). A prominent example of its application is in the synthesis of Aprepitant, a selective NK1 receptor antagonist.

Synthesis of Enantiomerically Pure this compound

The primary route to obtaining enantiomerically pure this compound is through the asymmetric reduction of its corresponding prochiral ketone, 4'-methoxy-2,2,2-trifluoroacetophenone. Both chemical and enzymatic methods have proven effective in achieving high enantioselectivity.

Chemical Synthesis: Corey-Bakshi-Shibata (CBS) Reduction

The Corey-Bakshi-Shibata (CBS) reduction is a well-established and reliable method for the enantioselective reduction of ketones.[1][2] It utilizes a chiral oxazaborolidine catalyst to direct the stereochemical outcome of the borane reduction.

Experimental Protocol: Asymmetric Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone via CBS Reduction

-

Catalyst Preparation (in situ): In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), a solution of (R)-2-Methyl-CBS-oxazaborolidine (0.1 eq.) in anhydrous tetrahydrofuran (THF) is prepared.

-

Borane Addition: Borane-dimethyl sulfide complex (BH3·SMe2, 1.0 M in THF, 1.0 eq.) is added dropwise to the catalyst solution at room temperature. The mixture is stirred for 15-20 minutes to ensure the formation of the active catalyst-borane complex.

-

Substrate Addition: A solution of 4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq.) in anhydrous THF is added slowly to the reaction mixture at -20°C.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quenching: Upon completion, the reaction is carefully quenched by the slow addition of methanol at 0°C.

-

Work-up and Purification: The solvent is removed under reduced pressure. The residue is dissolved in diethyl ether and washed sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography on silica gel to afford the desired enantiomer of this compound.

| Parameter | Value |

| Catalyst | (R)-2-Methyl-CBS-oxazaborolidine |

| Reducing Agent | Borane-dimethyl sulfide complex |

| Solvent | Anhydrous Tetrahydrofuran (THF) |

| Temperature | -20°C |

| Typical Yield | 90-98% |

| Typical Enantiomeric Excess (e.e.) | >95% |

Table 1: Typical Reaction Parameters for CBS Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone.

Enzymatic Synthesis: Alcohol Dehydrogenase (ADH) Mediated Reduction

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral alcohols. Alcohol dehydrogenases (ADHs) are enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones.[3] For asymmetric synthesis, they are employed in the reduction of prochiral ketones, often with excellent enantioselectivity.

Experimental Protocol: Enzymatic Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone using ADH

-

Reaction Setup: In a temperature-controlled vessel, a buffer solution (e.g., 50 mM sodium phosphate buffer, pH 7.0) is prepared.

-

Cofactor and Substrate Addition: To the buffer, add β-nicotinamide adenine dinucleotide (NADH, 1.1 eq.) and 4'-methoxy-2,2,2-trifluoroacetophenone (1.0 eq.). A co-solvent such as isopropanol may be used to improve substrate solubility.

-

Enzyme Addition: A commercially available or recombinantly expressed alcohol dehydrogenase with appropriate stereoselectivity is added to initiate the reaction. A coupled enzyme system (e.g., with glucose dehydrogenase) can be used for in-situ cofactor regeneration.

-

Reaction Conditions: The reaction mixture is incubated at a controlled temperature (typically 25-37°C) with gentle agitation.

-

Reaction Monitoring: The conversion and enantiomeric excess are monitored by HPLC analysis of aliquots taken from the reaction mixture.

-

Work-up and Purification: Once the reaction reaches the desired conversion, the enzyme is removed by centrifugation or filtration. The aqueous phase is extracted with an organic solvent (e.g., ethyl acetate). The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by column chromatography if necessary.

| Parameter | Value |

| Biocatalyst | Alcohol Dehydrogenase (ADH) |

| Cofactor | NADH (with regeneration system) |

| Solvent System | Aqueous buffer (e.g., phosphate buffer) with co-solvent |

| Temperature | 25-37°C |

| pH | 6.5-7.5 |

| Typical Yield | >90% |

| Typical Enantiomeric Excess (e.e.) | >99% |

Table 2: Typical Reaction Parameters for Enzymatic Reduction of 4'-methoxy-2,2,2-trifluoroacetophenone.